4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile
Overview
Description
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile is a chemical compound that features a trifluoromethyl group and a diazirine ring attached to a benzonitrile core
Mechanism of Action
Target of Action
It’s known that this compound is a key intermediate in the synthesis of fluvoxamine , which is a selective serotonin reuptake inhibitor (SSRI). Therefore, it’s plausible that the compound may interact with serotonin receptors or transporters.
Mode of Action
Given its role in the synthesis of fluvoxamine , it may be involved in the inhibition of serotonin reuptake, leading to an increase in serotonin concentrations in the synaptic cleft and thus enhancing serotonergic neurotransmission.
Biochemical Pathways
As a precursor in the synthesis of fluvoxamine , it may indirectly influence the serotonergic system, which plays a crucial role in mood regulation, sleep, and cognition.
Result of Action
Given its role in the synthesis of fluvoxamine , it may contribute to the therapeutic effects of fluvoxamine, such as mood elevation in individuals with depression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile typically involves the introduction of the trifluoromethyl group and the diazirine ring onto the benzonitrile core. One common method includes the trifluoromethylation of an appropriate precursor, followed by the formation of the diazirine ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The trifluoromethyl and diazirine groups can participate in substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in photoaffinity labeling to study protein-ligand interactions due to its ability to form covalent bonds upon exposure to light.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzonitrile
- 3-(Trifluoromethyl)benzonitrile
- 4-Hydroxy-3-(trifluoromethyl)benzonitrile
Uniqueness: 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile is unique due to the presence of both the trifluoromethyl group and the diazirine ring. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which are not observed in similar compounds. These features make it particularly valuable in applications requiring photoactivation and covalent bonding .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)diazirin-3-yl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3N3/c10-9(11,12)8(14-15-8)7-3-1-6(5-13)2-4-7/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWONWOMXRJQJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2(N=N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601217131 | |
Record name | 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601217131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128886-91-9 | |
Record name | 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128886-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601217131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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